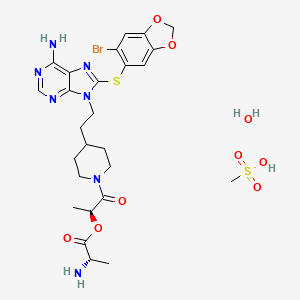![molecular formula C13H20ClN3O3 B12427697 n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride CAS No. 2169-41-7](/img/structure/B12427697.png)
n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylaminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and methanol as a solvent.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-amino-N-[2-(diethylamino)ethyl]benzamide.
Substitution: Products depend on the nucleophile used, such as N-[2-(diethylamino)ethyl]-4-aminobenzamide when using an amine.
Applications De Recherche Scientifique
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiarrhythmic agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Chemical Research: It serves as a model compound for studying the reactivity of nitrobenzamides and their derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
- N-[2-(Diethylamino)ethyl]-4-aminobenzamide
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide
Comparison: N-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for reduction reactions that are not possible with the amino or ethoxy derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and biological research .
Propriétés
Numéro CAS |
2169-41-7 |
|---|---|
Formule moléculaire |
C13H20ClN3O3 |
Poids moléculaire |
301.77 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19;/h5-8H,3-4,9-10H2,1-2H3,(H,14,17);1H |
Clé InChI |
NGRDFVAIXCRXHN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)




![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)

